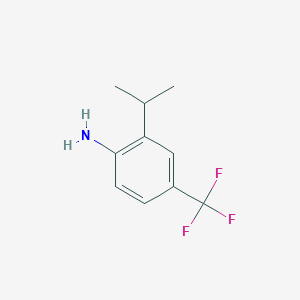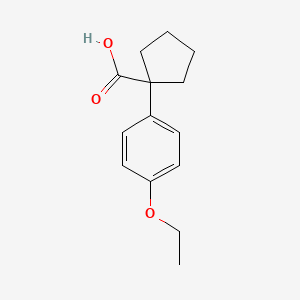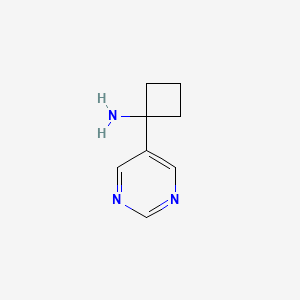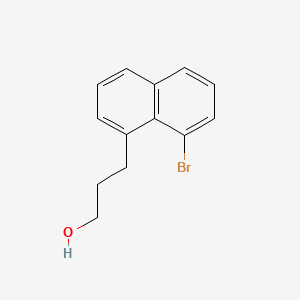![molecular formula C7H7NO B13600252 4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
4-[(2R)-oxiran-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2R)-Oxiran-2-yl]pyridine is a chemical compound with the molecular formula C₇H₇NO It features a pyridine ring substituted with an oxirane (epoxide) group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2R)-oxiran-2-yl]pyridine typically involves the reaction of pyridine derivatives with epoxide precursors. One common method is the epoxidation of 4-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds as follows: [ \text{4-vinylpyridine} + \text{m-CPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(2R)-Oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-[(2R)-Oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2R)-oxiran-2-yl]pyridine involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The compound may target specific enzymes or receptors, interfering with their normal function.
Comparison with Similar Compounds
4-[(2S)-oxiran-2-yl]pyridine: The enantiomer of 4-[(2R)-oxiran-2-yl]pyridine, with similar chemical properties but different biological activities.
2-[(2R)-oxiran-2-yl]pyridine: A structural isomer with the epoxide group at the 2-position.
3-[(2R)-oxiran-2-yl]pyridine: Another isomer with the epoxide group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the epoxide group on the pyridine ring can significantly affect the compound’s chemical behavior and biological activity.
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
InChI Key |
KRROYLIDJBSPDW-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC=NC=C2 |
Canonical SMILES |
C1C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)






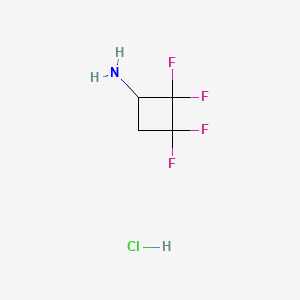
![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
